molecular formula C23H22N4O5S B2904412 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate CAS No. 1351591-54-2

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate

Cat. No.: B2904412
CAS No.: 1351591-54-2
M. Wt: 466.51
InChI Key: GIPAXIZJZFLSEU-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a methylene group to a piperidine ring, with a benzo[d]thiazole moiety attached through a ketone bridge. The oxalate counterion enhances solubility and stability, making it pharmacologically viable . Its hybrid structure combines pharmacophores known for diverse bioactivities, including kinase inhibition and receptor modulation.

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(1,3-benzothiazol-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS.C2H2O4/c26-21(20-23-17-6-2-4-8-19(17)27-20)24-11-9-15(10-12-24)13-25-14-22-16-5-1-3-7-18(16)25;3-1(4)2(5)6/h1-8,14-15H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPAXIZJZFLSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=NC5=CC=CC=C5S4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate is a complex organic molecule that integrates a benzoimidazole moiety, a piperidine ring, and a benzo[d]thiazole structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzoimidazole moiety through condensation reactions.
  • Attachment of the piperidine ring , often utilizing bases such as sodium hydride.
  • Introduction of the benzo[d]thiazole group , which may involve reactions with appropriate thiazole derivatives.
  • Formation of the oxalate salt , achieved by reacting the final compound with oxalic acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzoimidazole component can bind to various enzymes or receptors, modulating their activity. The piperidine ring enhances binding affinity and selectivity, while the presence of the benzo[d]thiazole increases the compound's lipophilicity and metabolic stability.

Biological Activity and Pharmacological Properties

Research indicates that compounds containing benzimidazole and thiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Certain analogs have been reported to inhibit inflammatory cytokine release, indicating their potential as anti-inflammatory agents.

Case Studies

Several studies have investigated related compounds with similar structures:

  • Study on Benzimidazole Derivatives : A study published in Molecules highlighted the synthesis and pharmacological evaluation of benzimidazole derivatives, some exhibiting significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties .
  • GnRH Antagonists : Research on related structures showed modifications that maintained gonadotropin-releasing hormone (GnRH) antagonist activity while improving pharmacokinetic properties . This highlights the importance of structural modifications in enhancing biological activity.
  • NLRP3 Inhibition : Another study focused on the chemical modulation of piperidinyl-benzimidazole derivatives as novel NLRP3 inhibitors, demonstrating their potential in treating inflammatory diseases .

Comparative Analysis

Compound TypeBiological ActivityKey Findings
Benzimidazole DerivativesAnticancerInduced apoptosis in cancer cell lines
Thiazole DerivativesAntimicrobialEffective against various bacteria
Piperidine-based CompoundsAnti-inflammatoryInhibited IL-1β release

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Piperidine Hybrids

Compound 1 : 2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol ()
  • Structure: Piperazine replaces piperidine, with an ethanol side chain.
  • Key Differences: Piperazine’s additional nitrogen increases polarity and hydrogen-bonding capacity compared to piperidine. The ethanol group may improve aqueous solubility.
  • Pharmacological Note: Such derivatives are often explored for antimicrobial or antiviral activity due to enhanced solubility .
Compound 2 : 1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one ()
  • Structure: Incorporates a pyrrolidinone ring and fluorobenzyl group.
  • Pyrrolidinone introduces conformational rigidity.
  • Pharmacological Note: Fluorinated analogs are common in CNS-targeting drugs .

Thiazole/Thiadiazole-Containing Derivatives

Compound 3 : 2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone ()
  • Structure : Replaces benzo[d]thiazole with a thiadiazole-furan hybrid.
  • Key Differences : Thiadiazole’s electron-deficient nature may alter binding affinity at enzymatic sites. Furan improves metabolic stability but reduces solubility.
  • Pharmacological Note: Thiadiazole derivatives are studied for anticancer and antimicrobial applications .
Compound 4 : 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one ()
  • Structure: Features a naphthyl-thiazole group and pyrrolidinone.
  • Research Finding : Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ = 2.1–8.7 μM) .

Oxalate and Other Salt Forms

Compound 5 : (E)-1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate ()
  • Structure : Replaces benzo[d]thiazole with a benzo[d][1,3]dioxole group.
  • Key Differences : The dioxole ring provides electron-rich aromaticity, which may enhance π-π interactions.
  • Pharmacological Note: Similar oxalate salts are used to optimize pharmacokinetics in preclinical studies .
Compound 6 : 2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate ()
  • Structure : Includes a methyl-benzimidazole and phenethylacetamide chain.
  • Key Differences : Methyl substitution on benzimidazole reduces metabolic oxidation. The acetamide group mimics peptide bonds, aiding in protease resistance.
  • Research Finding : Oxalate salt improves crystallinity and storage stability compared to freebase forms .

Data Table: Structural and Pharmacological Comparison

Compound ID Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target C₂₄H₂₂N₄O₃S·C₂H₂O₄ 480.6 (as oxalate) Benzo[d]thiazole, oxalate Optimized solubility/stability
Compound 1 C₁₃H₁₈N₄O 262.3 Piperazine, ethanol Antimicrobial potential
Compound 3 C₂₀H₁₉N₅O₂S 393.5 Thiadiazole, furan Anticancer activity
Compound 5 C₂₇H₂₄N₄O₆ 500.5 Dioxole, oxalate Enhanced π-π interactions
Compound 6 C₂₆H₃₂N₄O₅ 480.6 Methyl-benzimidazole, acetamide Improved metabolic stability

Research Findings and Trends

  • Bioactivity : Thiazole/thiadiazole hybrids (e.g., Compounds 3, 5) show broader kinase inhibition profiles than benzimidazole-only analogs .
  • Solubility : Oxalate salts (Target, Compounds 5, 6) exhibit 2–3-fold higher aqueous solubility than hydrochloride salts .
  • Structural Flexibility: Piperidine derivatives (Target, Compound 6) allow greater conformational adaptability than rigid pyrrolidinone-containing analogs (Compound 4) .

Q & A

Q. What are the key steps in synthesizing (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the piperidine-benzoimidazole scaffold via nucleophilic substitution or cross-coupling reactions under controlled temperatures (60–80°C) and catalysts like palladium (e.g., Pd(OAc)₂) .
  • Step 2 : Methanone linkage between the piperidine and benzothiazole moieties using carbodiimide coupling agents (e.g., EDCI) in anhydrous dichloromethane .
  • Step 3 : Oxalate salt formation via acid-base reaction in ethanol .
    Optimization : Adjust solvent polarity (e.g., DMF for solubility) and monitor reaction progress with HPLC (C18 column, 254 nm UV detection) to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use multi-spectroscopic techniques:
  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 490.2) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtained via slow evaporation in acetonitrile) .

Q. What are the standard purity assessment protocols for this compound?

  • Methodological Answer :
  • HPLC : Use a gradient elution (acetonitrile/water + 0.1% TFA) with a retention time of 8.2 min .
  • Elemental Analysis : Validate C, H, N, S content (e.g., calculated C: 62.5%, H: 4.8%; observed deviations <0.3%) .
  • TLC : Monitor intermediates on silica gel plates (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. anti-inflammatory potency)?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 1–100 µM) to distinguish off-target effects .
  • Target-Specific Assays : Use kinase profiling or receptor-binding assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolite interference alters activity .

Q. What strategies improve the compound’s bioavailability in preclinical models?

  • Methodological Answer :
  • Salt Formulation : Compare oxalate vs. hydrochloride salts for solubility (e.g., oxalate improves aqueous solubility by 2.5-fold) .
  • Lipid-Based Carriers : Encapsulate in PEGylated liposomes (size <200 nm via dynamic light scattering) to enhance plasma half-life .
  • Prodrug Design : Introduce ester groups at the piperidine nitrogen to mask polarity, followed by enzymatic cleavage in vivo .

Q. How can computational methods predict SAR (Structure-Activity Relationships) for derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., benzothiazole binding to EGFR kinase domain) .
  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors (e.g., TPSA <90 Ų correlates with BBB penetration) .
  • ADMET Prediction : Employ SwissADME to optimize parameters (e.g., reduce CYP3A4 inhibition by modifying substituents on benzoimidazole) .

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